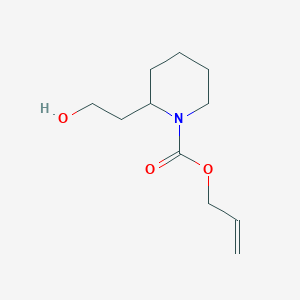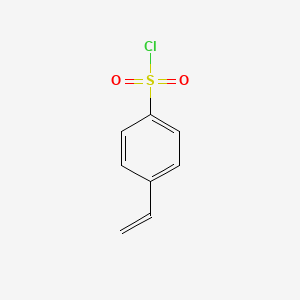
Ethyl 4-oxo-4-(2-pyridyl)butyrate
Overview
Description
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as EPB, is an organic compound with a molecular formula of C10H13NO3. It belongs to the class of compounds known as pyridylbutyrates, and is a derivative of butyric acid. EPB has numerous applications in scientific research, especially in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Isomeric Enaminones : The synthesis and structure of two isomeric enaminones were studied, highlighting the versatility of ethyl 4-oxo-4-(2-pyridyl)butyrate in creating different tautomeric forms in both the cyclic part (pyrone ring) and the side chain. This study contributes to our understanding of the structural diversity and tautomerism in chemical compounds (Brbot-Šaranović et al., 2001).
Organic Synthesis and Chemical Reactions
- Regioselective Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate, a related compound, was used to synthesize pyridine derivatives, demonstrating the application of ethyl 4-oxo compounds in regioselective synthesis (Yang et al., 2013).
- Novel Synthesis of 2H-pyran-2-one Compounds : A new synthesis method for 2H-pyran-2-one compounds was developed using a reaction with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, showcasing innovative approaches to synthesizing pyranone compounds (Gelmi & Pocar, 1992).
- Synthesis of Compounds with Marine Fungi : The marine fungus Penicillium sp. was found to produce new compounds, one of which was butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, demonstrating the potential of marine organisms in producing novel compounds related to ethyl 4-oxo derivatives (Wu et al., 2010).
Biomedical Applications
- Synthesis of DNA Fragments : Ethyl 2-(4-pyridyl)ethyl was used as a protecting group in the synthesis of deoxyribooligonucleotides, illustrating the application of ethyl 4-oxo derivatives in the field of genetics and molecular biology (Hamamoto et al., 1989).
- Inhibitors of Blood Platelet Aggregation : Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate was found to have potent inhibitory activity against blood platelet aggregation, indicating its potential therapeutic applications (Nishi et al., 1983).
Chemical Synthesis and Analysis
- Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed annulation to synthesize tetrahydropyridines, showing the role of ethyl 4-oxo derivatives in complex organic syntheses (Zhu et al., 2003).
- Synthesis of Fused Heterocyclic Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized, further highlighting the use of ethyl 4-oxo derivatives in creating complex molecular structures (Wang et al., 2012).
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as ethyl acetylpyridine, is a chemical compound widely used in scientific experiments , suggesting that it may interact with viral proteins or cellular components involved in viral replication.
Mode of Action
Given its antiviral activity , it may interfere with the life cycle of viruses, possibly by inhibiting viral replication or assembly
Biochemical Pathways
Its antiviral activity suggests that it may impact pathways related to viral replication or host immune response . More detailed studies are required to identify the specific biochemical pathways involved.
Result of Action
. This suggests that it may inhibit viral replication or disrupt viral assembly, leading to a decrease in viral load.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can impact enzymatic reactions . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially affect its activity and stability.
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4-(2-pyridyl)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo bioreduction by Saccharomyces cerevisiae, yielding ethyl ®-2-hydroxy-4-phenylbutanoate . This interaction highlights its potential in enzymatic reduction processes. Additionally, this compound is involved in the synthesis of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to interact with specific active sites on enzymes, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on cellular function. For example, the bioreduction of this compound by Saccharomyces cerevisiae highlights its role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall biological activity and its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell. For instance, its interaction with mitochondrial enzymes can affect cellular respiration and energy production .
Properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJELJQXCHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435650 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26749-23-5 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

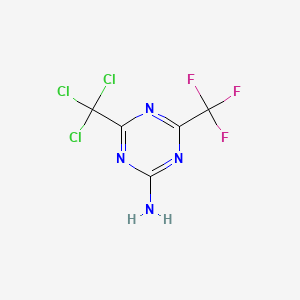

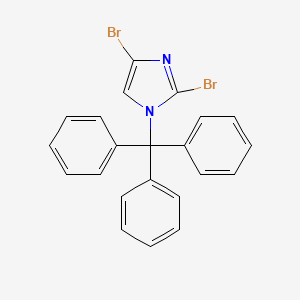
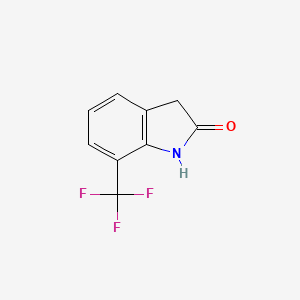

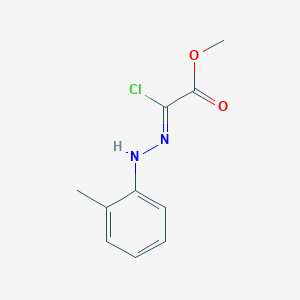
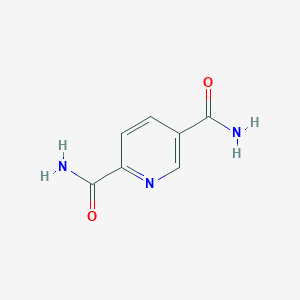
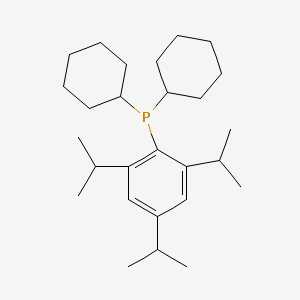

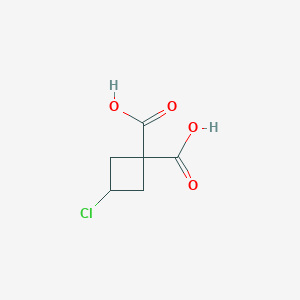
![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
